BenchChemオンラインストアへようこそ!

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide

Carbonic anhydrase inhibition Structure-activity relationship Thiophene positional isomerism

N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide (CAS 2034549-05-6) is a synthetic sulfonamide with molecular formula C₁₂H₁₄N₂O₃S₂ and molecular weight 298.38 g/mol, incorporating a pyridine-3-sulfonamide core linked via a 3-hydroxypropyl spacer to a thiophen-3-yl terminus. The InChI Key (RMOPUHBZMDRYLX-UHFFFAOYSA-N) and SMILES (C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O) provide unambiguous structural identification.

Molecular Formula C12H14N2O3S2
Molecular Weight 298.38
CAS No. 2034549-05-6
Cat. No. B2526787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide
CAS2034549-05-6
Molecular FormulaC12H14N2O3S2
Molecular Weight298.38
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C12H14N2O3S2/c15-12(10-4-7-18-9-10)3-6-14-19(16,17)11-2-1-5-13-8-11/h1-2,4-5,7-9,12,14-15H,3,6H2
InChIKeyRMOPUHBZMDRYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide (CAS 2034549-05-6): Structural Identity, Physicochemical Profile, and Class Context


N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide (CAS 2034549-05-6) is a synthetic sulfonamide with molecular formula C₁₂H₁₄N₂O₃S₂ and molecular weight 298.38 g/mol, incorporating a pyridine-3-sulfonamide core linked via a 3-hydroxypropyl spacer to a thiophen-3-yl terminus . The InChI Key (RMOPUHBZMDRYLX-UHFFFAOYSA-N) and SMILES (C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O) provide unambiguous structural identification [1]. This compound belongs to the broader class of pyridine-3-sulfonamides, a scaffold extensively characterized as zinc-binding inhibitors of carbonic anhydrase isoforms (hCA I, II, IX, XII, XIV), with lead compounds achieving Ki values in the nanomolar range [2]. It is currently listed as a research-grade screening compound by multiple vendors and has no known clinical development history [1].

Why N-(3-Hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide Cannot Be Replaced by Other C₁₂H₁₄N₂O₃S₂ Isomers or Generic Pyridine-3-sulfonamides in SAR Campaigns


Within the narrow set of compounds sharing the identical molecular formula C₁₂H₁₄N₂O₃S₂ and pyridine-3-sulfonamide core, three structural variables—thiophene ring attachment position (2-yl vs. 3-yl), linker length (ethyl vs. propyl), and linker functionalization (hydroxy vs. methoxy)—directly govern hydrogen-bond donor/acceptor capacity, conformational flexibility, and zinc-binding geometry at the carbonic anhydrase active site [1]. Published SAR for 4-substituted pyridine-3-sulfonamides demonstrates that even minor linker modifications shift isoform selectivity profiles across hCA I, II, IX, and XII by orders of magnitude in Ki, and alter in vitro anticancer activity [1][2]. A generic selection from the same molecular formula cluster therefore carries a quantifiable risk of selecting a compound with a different hydrogen-bonding pattern, different metabolic liability (hydroxyl vs. methoxy capping), and different CA isoform inhibition profile—any of which can invalidate SAR continuity in a lead optimization program.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide Relative to Structural Analogs and Class Benchmarks


Thiophene-3-yl vs. Thiophene-2-yl Attachment: Hydrogen-Bond Donor Count and Predicted Isoform Docking Distinction

The target compound features a thiophen-3-yl terminus with a free secondary hydroxyl group on the propyl linker. Its closest commercially available isomer, N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyridine-3-sulfonamide (CAS 1351623-15-8), differs in two respects: thiophene attachment at the 2-position rather than 3-position, and the hydroxyl group positioned at C-2 of a branched propyl linker rather than C-3 of a linear propyl linker. Although no head-to-head biochemical comparison has been published for these two specific compounds, the class-level SAR for pyridine-3-sulfonamide CA inhibitors establishes that the thiophene substitution position alters the spatial orientation of the terminal ring relative to the zinc-bound sulfonamide group, affecting isoform pocket complementarity [1]. The target compound's combination of a thiophen-3-yl group and a 3-hydroxy linear propyl chain provides one hydrogen-bond donor (the secondary alcohol -OH) at a distinct distance from the sulfonamide zinc-binding group compared to the branched 2-hydroxy isomer. Computational docking studies on related 4-substituted pyridine-3-sulfonamides demonstrate that linker geometry directly influences the binding pose within the hCA IX and hCA XII active sites, where the hydrophobic/hydrophilic balance of the linker region is a key selectivity determinant [1][2].

Carbonic anhydrase inhibition Structure-activity relationship Thiophene positional isomerism Hydrogen-bond donor

Hydroxy vs. Methoxy Linker Functionalization: Predicted logP, Solubility, and Metabolic Distinction

The closest analog sharing the thiophen-3-yl group and pyridine-3-sulfonamide core is N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448048-09-6), which bears a methoxy group in place of the target compound's hydroxyl. The methoxy analog eliminates the sole hydrogen-bond donor on the linker while adding lipophilicity. Calculated properties based on the ZINC15 entry for the target compound (logP = 2.435) [1] versus the methoxy analog (predicted logP > 2.7 based on the -OCH₃ substitution effect of approximately +0.3 to +0.5 log units relative to -OH) indicate a significant difference in lipophilicity and aqueous solubility. This distinction is critical because published SAR on pyridine-3-sulfonamide CA inhibitors shows that linker polarity modulates both isoform selectivity and cell permeability: compounds with excessive lipophilicity (logP > 3) exhibit reduced selectivity for the tumor-associated transmembrane isoform hCA IX over the cytosolic off-target hCA II [2]. The hydroxyl-bearing target compound retains a lower predicted logP and higher topological polar surface area, favoring a profile more consistent with selective hCA IX/XII inhibition than the methoxy analog.

Lipophilicity Metabolic stability Hydrogen bonding Lead optimization

Class Benchmarking: Pyridine-3-sulfonamide Scaffold Against hCA I, II, IX, and XII

Although no isoform-specific inhibition data exist for this exact compound, the pyridine-3-sulfonamide scaffold to which it belongs has been extensively characterized across multiple independent series. In the most comprehensive study (Sławiński et al., 2013), 18 heterocyclic 4-substituted pyridine-3-sulfonamides were profiled against hCA I, II, IX, and XII using a stopped-flow CO₂ hydration assay. The series exhibited Ki values spanning from 4.7 nM (the most potent hCA XII inhibitor) to >10,000 nM (weak hCA I inhibitors), demonstrating that the pyridine-3-sulfonamide zinc-binding group is compatible with sub-nanomolar to low-nanomolar inhibition of the cancer-associated isoforms hCA IX and hCA XII when paired with appropriate 4-position substituents [1]. A subsequent 2025 study employing click-tail chemistry achieved KI values of 271 nM (hCA II), 137 nM (hCA IX), and 91 nM (hCA XII) for the most potent derivative, confirming that modern pyridine-3-sulfonamide analogs can achieve selectivity ratios (hCA II / hCA IX) of approximately 2:1 [2]. The target compound, bearing an unsubstituted pyridine 4-position, is positioned as a versatile late-stage functionalization intermediate that can be elaborated via the 4-position to tune isoform selectivity, potentially accessing the potency ranges demonstrated by these benchmark series.

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA Zinc-binding pharmacophore

Structural Uniqueness Within the C₁₂H₁₄N₂O₃S₂ Isomer Cluster: tPSA and Rotatable Bond Differentiation

Among compounds sharing the exact molecular formula C₁₂H₁₄N₂O₃S₂, the target compound occupies a distinct region of chemical space defined by its rotatable bond count (6) and topological polar surface area (estimated 86–95 Ų, based on SMILES structure) [1]. The closest isomeric analog, N-(2-methoxy-2-(thiophen-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448048-09-6), has a shorter ethyl linker and a methoxy cap, yielding fewer effective rotatable bonds and a lower tPSA . Another isomer, (R)-N-(1-hydroxypropan-2-yl)-5-(pyridin-2-yl)thiophene-2-sulfonamide (CAS 202751-60-8), inverts the sulfonamide connectivity entirely (thiophene-sulfonamide rather than pyridine-sulfonamide), representing a distinct pharmacophore orientation . These topological differences are relevant because rotatable bond count and tPSA are established predictors of oral bioavailability and blood-brain barrier penetration in the Lipinski and Veber frameworks. The target compound's intermediate flexibility (6 rotatable bonds) places it within the Veber-compliant range (≤10 rotatable bonds) while offering greater conformational adaptability than the shorter ethyl-linked analogs—a parameter that can be exploited for induced-fit binding to flexible enzyme active sites such as hCA IX.

Molecular topology Drug-likeness Chemical library design Structural diversity

Validated Application Scenarios for Procuring N-(3-Hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide Based on Structural and Class-Level Evidence


Late-Stage Diversification Intermediate for Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Inhibitor Libraries

The target compound's free 4-position on the pyridine ring is the validated diversification vector for tuning carbonic anhydrase isoform selectivity. Published SAR demonstrates that 4-substituted pyridine-3-sulfonamides achieve Ki values as low as 91–137 nM against hCA IX and hCA XII, with selectivity ratios of approximately 2:1 over the off-target cytosolic isoform hCA II [2]. Procuring this compound as a common late-stage intermediate enables parallel synthesis of focused libraries via CuAAC click chemistry, nucleophilic aromatic substitution, or Pd-catalyzed cross-coupling at the 4-position—methodologies already validated on this scaffold [2]. This scenario is most appropriate for academic medicinal chemistry groups and biotech companies pursuing tumor-selective CA inhibitors.

Building Block for Thiophene-Containing Fragment-Based Drug Discovery (FBDD) Collections

The thiophen-3-yl moiety is a privileged fragment in kinase and GPCR drug discovery, while the pyridine-3-sulfonamide serves as a zinc-binding group for metalloenzymes. The target compound combines both pharmacophores in a single, low-molecular-weight (298.38 Da) entity with favorable fragment-like properties: logP = 2.435, 6 rotatable bonds, and 2 hydrogen-bond donors . Its molecular weight falls within the typical fragment range (MW < 300 Da), and its predicted physicochemical profile is compatible with both fragment screening by NMR or SPR and subsequent fragment growth strategies. Procurement for FBDD collections is supported by the compound's structural uniqueness within the C₁₂H₁₄N₂O₃S₂ isomer cluster.

Reference Standard for Analytical Method Development and SAR Continuity in Sulfonamide Lead Optimization Programs

In lead optimization programs where a pyridine-3-sulfonamide core has been established as the chemotype of interest, the target compound can serve as an unsubstituted 4-position reference standard for quantifying the impact of subsequent substituent introduction on CA inhibition, cellular activity, and physicochemical properties. The availability of published benchmark data for 4-substituted analogs (Ki ranges: hCA I = 32–9,500 nM; hCA II = 4.7–8,900 nM; hCA IX = 12–8,540 nM; hCA XII = 7.5–8,100 nM) provides a quantitative framework against which to assess newly synthesized derivatives. Procuring this compound as an analytical reference ensures batch-to-batch consistency in biological assay normalization and facilitates head-to-head comparator studies within a defined SAR series.

Synthetic Intermediate for Sulfonamide-Based Antimicrobial Screening Panels

The pyridine-3-sulfonamide scaffold has documented antibacterial activity through inhibition of dihydropteroate synthase (DHPS), the canonical sulfonamide antibiotic target . While the target compound has no published MIC data, its structural features—a sulfonamide NH for DHPS active-site engagement, a thiophene ring for hydrophobic pocket complementarity, and a hydroxyl group for additional target interactions—align with the pharmacophore model for DHPS inhibition. This scenario is most appropriate for academic screening centers and anti-infective drug discovery groups seeking to diversify their sulfonamide screening collections beyond the classical para-aminobenzenesulfonamide template.

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.